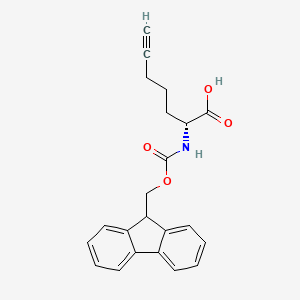

Fmoc-D-bishomopropargylglycine

Description

BenchChem offers high-quality Fmoc-D-bishomopropargylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-bishomopropargylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCKIQCRKHNUOY-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Fmoc-D-bishomopropargylglycine in Peptide Synthesis: A Technical Guide to Conformational Engineering

Executive Summary

Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a highly specialized, non-natural amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS). Featuring a terminal alkyne on a seven-carbon aliphatic side chain and specific D-stereochemistry, it serves as a chemoselective anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide explores the mechanistic causality behind its structural design, its application in peptide stapling, and provides a self-validating protocol for its integration into therapeutic peptide development.

Chemical Profile and Mechanistic Causality

Chemical Identity:

-

Nomenclature: Fmoc-D-bishomopropargylglycine (Synonym: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid)

-

CAS Number: 1198791-55-7[2]

-

Molecular Formula: C22H21NO4

-

Molecular Weight: 363.41 g/mol [3]

The Causality of Structural Design: In peptide engineering, stabilizing secondary structures such as α -helices is paramount for enhancing target affinity, reducing the entropic penalty of binding, and conferring resistance to proteolytic degradation[4]. The structural features of Fmoc-D-Bpg-OH are purposefully engineered to achieve this:

-

The Alkyne Terminus: Provides an orthogonal reactive group that is completely inert to standard biological nucleophiles and SPPS reagents. It exclusively reacts with azides under Cu(I) catalysis to form a 1,4-disubstituted 1,2,3-triazole ring[1].

-

The Bishomopropargyl Chain Length: The inclusion of additional methylene units extends the side chain to an optimal length. This specific carbon count is mathematically required to span the spatial gap for an i,i+7 macrocyclization (bridging two full α -helical turns) when paired with an appropriate azido amino acid[5].

-

D-Stereochemistry: When bridging wide gaps ( i,i+7 ), utilizing L-amino acids at both anchor points often introduces severe steric strain, which can distort the helix. Substituting one anchor with a D-amino acid (such as D-Bpg) reorients the side-chain vector, relieving torsional strain and thermodynamically favoring the native α -helical conformation[4].

CuAAC Peptide Stapling: The Triazole Bridge

Peptide stapling via CuAAC ("click chemistry") has emerged as a robust, highly specific alternative to Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[6]. The resulting triazole linkage is not merely a passive structural brace; it possesses a strong dipole moment and aromatic character ( ΔG=−61 kcal/mol ), which can actively participate in hydrogen bonding and π−π stacking interactions with target proteins, thereby improving the pharmacokinetic profile of the peptide[4].

Workflow of on-resin CuAAC peptide stapling using Fmoc-D-Bpg-OH.

Quantitative Data: Alkyne Amino Acid Selection

Selecting the correct alkyne chain length is critical for preserving the structural integrity of the synthesized peptide. Table 1 summarizes the geometric compatibility of various alkyne-bearing unnatural amino acids, demonstrating why Bpg is selected for wider helical turns[5].

Table 1: Alkyne-Bearing Amino Acids and Macrocyclization Compatibility

| Amino Acid | Symbol | Side Chain Length | Optimal Staple Spacing | Primary Application |

| Propargylglycine | Pra | 1 methylene | i,i+3 or i,i+4 | Short-range constraints, β -turns |

| Homopropargylglycine | Hpg | 2 methylenes | i,i+4 | Single α -helical turn |

| Bishomopropargylglycine | Bpg | 3 methylenes | i,i+7 | Double α -helical turn (with D-isomer) |

Self-Validating Experimental Protocol: On-Resin CuAAC Stapling

To ensure a self-validating system, the following step-by-step methodology incorporates in-process analytical checks to confirm the causality between the chemical inputs and the macrocyclic output[1].

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum surface area exposure.

-

Standard Coupling: Perform standard Fmoc-SPPS using HBTU/DIPEA activation.

-

Incorporation of Unnatural Amino Acids:

-

Couple the Fmoc-L-Azido-amino acid (e.g., L-Azidohomoalanine) at position i .

-

Couple Fmoc-D-Bpg-OH at position i+7 .

-

Causality Check: Extend coupling times for these unnatural amino acids to 2 hours to overcome steric hindrance. Perform a Kaiser test to validate complete amide bond formation before proceeding.

-

-

N-Terminal Capping: Acetylate the N-terminus using Acetic Anhydride/DIPEA. This prevents the free amine from coordinating with the copper catalyst or undergoing side reactions during the CuAAC step.

Phase 2: On-Resin CuAAC Cyclization

Performing the click reaction on-resin leverages pseudo-dilution effects. By restricting the mobility of the peptide chains on the solid support, the system thermodynamically favors intramolecular macrocyclization over unwanted intermolecular oligomerization[6].

-

Catalyst Preparation: Prepare a fresh solution of CuSO4⋅5H2O (0.5 eq) and Sodium Ascorbate (1.0 eq) in degassed DMF/ H2O (4:1 v/v). Degassing is crucial to prevent the oxidative degradation of the ascorbate reducing agent.

-

Reaction: Add the catalyst mixture to the resin. Agitate gently at room temperature for 12–18 hours.

-

Washing: Wash the resin sequentially with DMF, a 0.5% sodium diethyldithiocarbamate solution in DMF (to chelate and strip residual copper from the resin), DCM, and Methanol.

-

Validation (The TCEP Test): Cleave a micro-aliquot and analyze via LC-MS.

-

Self-Validation Logic: The mass of the cyclic peptide will be identical to the linear precursor. To prove cyclization occurred, treat the cleaved peptide with Tris(2-carboxyethyl)phosphine (TCEP). If the peptide is still linear, TCEP will reduce the unreacted azide to an amine, resulting in a distinct -26 Da mass shift. A successful triazole macrocycle is completely resistant to TCEP reduction, yielding no mass shift[5]. Furthermore, the cyclic peptide typically exhibits a shorter HPLC retention time due to its more compact hydrodynamic radius.

-

Phase 3: Cleavage and Purification

-

Cleavage: Treat the resin with a standard cleavage cocktail of TFA/TIS/ H2O (95:2.5:2.5) for 2 hours.

-

Precipitation: Filter the resin and precipitate the crude stapled peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

-

Purification: Purify the crude product via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Conclusion

Fmoc-D-bishomopropargylglycine is an indispensable tool for modern peptide chemists. By rationally combining D-stereochemistry with an extended alkyne side chain, it provides the precise geometric and reactive parameters required for i,i+7 CuAAC peptide stapling. This conformational engineering directly translates to enhanced proteolytic stability and target affinity, driving the next generation of robust peptide therapeutics.

References

-

Apollo Scientific. "1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine". apolloscientific.co.uk. 2

-

Capot Chemical. "1198791-55-7 | Fmoc-D-Bishomopropargylglycine". capotchem.com. 3

-

Celentano, V., et al. "1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions". AIR Unimi. 5

-

Lau, Y.H., et al. "A two-component 'double-click' approach to peptide stapling". Nature Protocols (cam.ac.uk). 1

-

Lau, Y.H., et al. "A New Methodology for Incorporating Chiral Linkers into Stapled Peptides". D-NB.info. 6

-

Masi, M., et al. "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs". PMC - NIH. 4

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]

- 3. 1198791-55-7 | Fmoc-D-Bishomopropargylglycine - Capot Chemical [capotchem.com]

- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. d-nb.info [d-nb.info]

Advanced Applications of Fmoc-D-Bishomopropargylglycine in Click Chemistry: A Technical Guide for Peptide Engineering

Executive Summary

The advent of bioorthogonal chemistry has revolutionized peptide engineering, allowing researchers to stabilize transient secondary structures and conjugate complex macromolecules with near-perfect chemoselectivity. At the forefront of this field is Fmoc-D-bishomopropargylglycine (Bpg) (CAS 1198791-55-7)[1], an unnatural amino acid featuring an Fmoc-protected D-amine and a side chain terminating in an alkyne group separated by a three-methylene spacer.

As a Senior Application Scientist, I have observed that the true power of Bpg lies not just in its alkyne functionality, but in its specific stereochemistry and chain length. This guide dissects the causality behind utilizing Fmoc-D-Bpg in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), detailing self-validating protocols for peptide stapling, therapeutic inhibitor design, and vaccine development.

Structural Rationale: The Bpg Advantage

When designing constrained peptides (such as stapled α -helices or bridged β -hairpins), the choice of the alkyne-bearing amino acid dictates the thermodynamic stability of the final macrocycle. The three-methylene spacer of Bpg provides a distinct geometric advantage over its shorter homologs, propargylglycine (Pra, 1 methylene) and homopropargylglycine (Hpg, 2 methylenes)[2].

The Role of the D-Stereocenter

The D-configuration of Fmoc-D-Bpg is a deliberate design choice. In a standard L-amino acid peptide backbone, introducing a D-amino acid forces the side chain to project in the opposite spatial vector. When placed at specific positions (e.g., across a β -turn), the D-configuration projects the Bpg alkyne directly toward the azide-bearing residue on the opposite strand. This minimizes steric clash with adjacent side chains and facilitates a strain-free 1,4-disubstituted 1,2,3-triazole linkage.

Chain Length and Conformational Constraint

To determine the optimal bridge length for β -hairpin stabilization, researchers have systematically compared Pra, Hpg, and Bpg[2]. Bpg is uniquely suited for bridging non-hydrogen-bonded (NHB) positions in β -hairpins, where the inter-strand distance requires a highly flexible, extended reach to prevent distortion of the peptide backbone.

Table 1: Impact of Alkyne Chain Length on Triazole Bridge Formation

| Alkyne Amino Acid | Methylene Spacer (n) | Optimal Azide Partner | Structural Impact | Primary Application |

| Propargylglycine (Pra) | 1 | L-azido-homoalanine | Highly constrained, tight turns | α -helix stapling |

| Homopropargylglycine (Hpg) | 2 | L-azido-ornithine | Moderate flexibility | β -hairpin (HB positions) |

| Bishomopropargylglycine (Bpg) | 3 | L-azido-ornithine | Extended reach, strain-free | β -hairpin (NHB positions)[2] |

Core Applications in Therapeutic Development

Target-Specific Inhibitors (VEGF/VEGFR & APEH)

The structural rigidity imparted by Bpg-mediated cyclization directly translates to enhanced proteolytic stability and target affinity. In the structure-based design of peptides targeting Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), Bpg has been strategically paired with L-azido-d-ornithine (OrnN3) to form a stabilizing 1,4-triazole ring[3]. This covalent bridge locks the peptide into its bioactive conformation, allowing it to competitively inhibit the VEGF/VEGFR protein-protein interaction.

Similarly, this exact click-chemistry strategy has been deployed to inhibit Acyl Peptide Hydrolase (APEH), a serine hydrolase implicated in cancer cell protein turnover. Screening of click-generated cyclic peptides revealed that a Bpg-stapled variant (NHB3.3) achieved over 80% suppression of APEH activity, proving that the spatial organization of the triazole ring is a privileged pharmacophore for protease inhibition[4].

Mechanism of Bpg-mediated conformational stabilization and target binding.

Glycodendropeptides and Vaccine Development

Beyond intramolecular stapling, Fmoc-D-Bpg is a critical building block for intermolecular conjugation. In the development of synthetic influenza vaccines, Bpg provides the terminal alkyne required to conjugate viral peptide epitopes to mannosylated dendrons[5]. These "glycodendropeptides" leverage the mannose residues to target DC-SIGN receptors on immature dendritic cells, thereby stimulating dendritic cell maturation and robust T-cell proliferation[5].

Additionally, Bpg derivatives are utilized in silver-catalyzed 5-endo-dig cyclizations to synthesize enantiopure 2,5-disubstituted pyrrolines, showcasing its versatility in small-molecule drug discovery[6].

Experimental Workflow: Synthesis and Self-Validating Cyclization

A hallmark of robust peptide engineering is the implementation of self-validating protocols. The following methodology details the CuAAC cyclization of a Bpg-containing peptide, emphasizing the analytical steps required to prove definitive macrocycle closure.

Step 1: Linear Peptide Assembly

Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Incorporate Fmoc-D-Bpg and an azide-containing amino acid (e.g., L-azido-ornithine) at the desired bridging positions. Cleave the peptide from the resin using a standard TFA/scavenger cocktail and precipitate in cold diethyl ether.

Step 2: CuAAC Cyclization

-

High Dilution: Dissolve the crude linear peptide in a degassed mixture of t BuOH/H 2 O (1:1 v/v) at a highly dilute concentration (1-2 mM). Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular dimerization.

-

Catalysis: Add 10 equivalents of sodium ascorbate followed by 2 equivalents of CuSO 4 ⋅ 5H 2 O. Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ, preventing the oxidative degradation of susceptible residues.

-

Reaction: Stir at room temperature for 2-4 hours under a nitrogen atmosphere.

Step 3: Self-Validating Analytics

Because the linear precursor and the cyclized product possess the exact same molecular mass , standard MS is insufficient to confirm cyclization. You must employ a self-validating binary check:

-

HPLC Retention Shift: Analyze the reaction via RP-HPLC. The cyclic peptide will elute earlier (shorter retention time) than the linear precursor. Causality: Cyclization reduces the hydrodynamic radius and buries hydrophobic surface area, decreasing interaction with the C18 stationary phase[4].

-

The TCEP Reduction Assay (Critical): Treat an aliquot of the purified product with 50 mM TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour, then analyze by LC-MS.

-

If cyclization failed/is incomplete: TCEP will reduce the unreacted azide to an amine, resulting in a mass loss of -26 Da [2].

-

If cyclization is successful: The 1,2,3-triazole ring is completely inert to TCEP. The mass will remain unchanged, unequivocally proving 100% conversion.

-

Workflow for SPPS assembly and CuAAC cyclization of Bpg-peptides.

References

-

Structure-Based Design of Peptides Targeting VEGF/VEGFRs National Institutes of Health (NIH) / PMC[Link][3]

-

1,2,3-triazole bridge as conformational constrain in β -hairpin peptides: Analysis of hydrogen-bonded positions Archivio Istituzionale della Ricerca (AIR) - Università degli Studi di Milano [Link][2]

-

Peptide-engrafted 1,2,3-triazoles as inhibitors of Acyl Peptide Hydrolase RSC Advances[Link][4]

-

Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy MedChemComm (RSC Publishing)[Link][5]

-

Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step The Journal of Organic Chemistry (ACS) [Link][6]

Sources

- 1. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]

- 2. air.unimi.it [air.unimi.it]

- 3. Structure-Based Design of Peptides Targeting VEGF/VEGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00133A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

The Impact of Alkyne Linker Length in Peptide Engineering: A Comparative Analysis of Fmoc-D-Bishomopropargylglycine vs. Propargylglycine

Executive Summary

In the rapidly evolving field of peptide therapeutics and bioconjugation, the spatial geometry of reactive handles dictates both synthetic efficiency and biological efficacy. This technical guide provides an in-depth mechanistic analysis of two critical alkyne-bearing non-canonical amino acids: Propargylglycine (Pra) and D-Bishomopropargylglycine (D-Bpg) . By examining the causality between methylene spacer length, steric hindrance, and click chemistry kinetics, this whitepaper establishes a framework for rationally selecting alkyne building blocks in peptide stapling, PROTAC development, and macrocyclization.

The Molecular Geometry of Alkyne Linkers

The fundamental difference between Propargylglycine (Pra) and Bishomopropargylglycine (Bpg) lies in the length of the aliphatic spacer connecting the α-carbon to the terminal alkyne.

-

Propargylglycine (Pra): Features a single methylene spacer ( −CH2−C≡CH ). This short tether restricts the alkyne to within ~3 Å of the peptide backbone.

-

Bishomopropargylglycine (Bpg): Features a three-methylene spacer ( −CH2−CH2−CH2−C≡CH ), extending the alkyne by approximately 2.5 to 3.0 Å further into the solvent channel[1].

Steric Shielding and the "Backbone Wall"

When a peptide folds into a secondary structure (such as an α-helix or a β-sheet), the backbone amides and adjacent side chains create a dense steric environment. Pra places the reactive alkyne directly against this "backbone wall." Consequently, incoming azide-bearing molecules must navigate severe steric clashes to reach the alkyne. Conversely, Bpg acts as a molecular antenna, projecting the alkyne beyond the steric bulk of the peptide, thereby dramatically altering the microenvironment of the reaction[2].

Figure 1: Mechanistic impact of spacer length on steric hindrance and click chemistry kinetics.

Kinetic Causality in CuAAC and SPAAC

The spatial projection of the alkyne directly governs the kinetics of bioconjugation reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC Kinetics: In highly structured peptides, CuAAC yields using Pra can be suboptimal due to the inability of the bulky Copper-ligand complex to access the alkyne. Bpg restores pseudo-first-order kinetics comparable to unhindered small molecules, ensuring quantitative conversion even in crowded sequences[3].

-

SPAAC Compatibility: SPAAC relies on bulky cyclooctynes (e.g., DBCO). The sheer volume of a DBCO moiety makes it nearly impossible to react with a Pra residue embedded in a folded peptide without severe structural distortion. Bpg provides the necessary clearance for the transition state to form, making it the superior choice for metal-free in vivo bioconjugation.

Conformational Control in Peptide Stapling

Peptide stapling via 1,4-disubstituted 1,2,3-triazoles is a highly effective strategy for locking peptides into bioactive conformations, enhancing both target affinity and proteolytic stability[4]. The choice between Pra and Bpg dictates the slack and tension of the resulting staple.

Research demonstrates that varying the methylene bridge length is critical for optimizing β-hairpin or α-helical stabilization[1]. For instance, in the development of acylpeptide hydrolase (APEH) inhibitors, a library of click-cyclized peptides revealed that only the variant utilizing Bpg (providing a longer, flexible tether) achieved optimal spatial organization of the triazole ring, resulting in >80% enzyme inhibition[2]. A shorter Pra-based tether resulted in a strained macrocycle that failed to properly orient the pharmacophore[2].

The Pharmacokinetic Advantage of D-Stereochemistry

The use of Fmoc-D-Bpg-OH introduces a critical stereochemical advantage. Endogenous proteases are highly stereoselective for L-amino acids. Inserting a D-amino acid creates an absolute metabolic shield at the cleavage site. Furthermore, D-amino acids induce a positive phi ( ϕ ) dihedral angle, which naturally favors the formation of specific turn structures (such as Type II' β-turns) when paired with L-amino acids. This makes D-Bpg exceptionally useful for stapling across β-hairpins without straining the backbone.

Self-Validating Experimental Protocol: On-Resin CuAAC Stapling

To ensure scientific integrity, the following protocol for synthesizing a triazole-stapled peptide using Fmoc-D-Bpg-OH is designed as a self-validating system. Every chemical choice is grounded in mechanistic causality.

Step-by-Step Methodology

-

Solid-Phase Peptide Synthesis (SPPS):

-

Action: Couple Fmoc-D-Bpg-OH using HATU/DIPEA in DMF.

-

Causality: While Bpg is less sterically hindered at the α -carbon than β -branched amino acids (like Val or Ile), the extended aliphatic chain can cause minor aggregation. Use a 4-fold excess and a 60-minute coupling time to ensure >99% incorporation.

-

-

Azide Incorporation:

-

Action: Incorporate an azide-bearing amino acid (e.g., L-Azidohomoalanine, Aha) at the desired i,i+4 or i,i+7 position.

-

-

On-Resin CuAAC (The Click Reaction):

-

Action: Treat the resin with 1.5 eq CuI, 2.0 eq Ascorbic Acid, and 2.0 eq THPTA ligand in degassed DMF/H2O (4:1) for 12 hours at room temperature.

-

Causality: Ascorbic acid continuously reduces any oxidized Cu(II) back to the catalytically active Cu(I). THPTA is chosen over TBTA because its water solubility and coordination geometry tightly sequester Cu(I), preventing the generation of Reactive Oxygen Species (ROS) that would otherwise oxidize sensitive residues (Met, Trp, Cys). Degassing prevents rapid oxygen-mediated quenching of the Cu(I) catalyst.

-

-

Cleavage and Deprotection:

-

Action: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

-

-

Validation & Troubleshooting (Self-Validation):

-

Action: Analyze the crude product via LC-MS and RP-HPLC.

-

Causality: The mass of the linear precursor and the cyclized product will be identical (no atoms are lost during azide-alkyne cycloaddition). Validation relies on the RP-HPLC retention time. Cyclization buries the hydrophobic aliphatic chains of Bpg and Aha inside the macrocycle, reducing their interaction with the C18 stationary phase. A successful staple is validated by a distinct shift to an earlier retention time compared to the linear control[1].

-

Figure 2: Standard self-validating workflow for synthesizing triazole-stapled peptides using D-Bpg.

Quantitative Data Summary

The following table summarizes the physicochemical and kinetic differences between the alkyne-bearing amino acids, providing a quick-reference guide for rational peptide design.

| Property | Propargylglycine (Pra) | Bishomopropargylglycine (Bpg) |

| Side Chain Structure | −CH2−C≡CH | −CH2−CH2−CH2−C≡CH |

| Spacer Length | 1 Methylene | 3 Methylenes |

| Steric Shielding | High (Proximal to backbone) | Low (Extended into solvent) |

| CuAAC Kinetics (Folded) | Slow / Requires heating | Fast / Quantitative at RT |

| SPAAC Compatibility | Poor (High steric clash) | Excellent |

| Stapling Application | Short, rigid tethers (e.g., i,i+3 ) | Longer, flexible tethers (e.g., i,i+4 or i,i+7 ) |

| Proteolytic Stability (L-form) | Low | Low |

| Proteolytic Stability (D-form) | High | High (Absolute resistance at insertion site) |

References

- Title: Structure-Based Design of Peptides Targeting VEGF/VEGFRs Source: PMC - NIH URL

- Title: Schematic representation and the amino acid sequence of DNHB peptides Source: ResearchGate URL

- Title: An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH Source: ACS Publications URL

- Title: RSC Advances (Click peptides and APEH inhibition)

Sources

Engineering Conformational Constraints: The Stereochemistry and Application of Fmoc-D-Bishomopropargylglycine

Executive Summary

In the landscape of modern peptide engineering, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and high conformational entropy—requires precise chemical modifications. Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH; CAS: 1198791-55-7) has emerged as a critical non-proteinogenic building block for advanced drug discovery. Chemically defined as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid, this unnatural amino acid combines the orthogonal reactivity of a terminal alkyne with the spatial inversion of a D-stereocenter.

As a Senior Application Scientist, I have utilized this molecule extensively to design stapled peptides, macrocycles, and targeted conjugates. This whitepaper deconstructs the structural mechanics, causality of stereochemical selection, and validated protocols for integrating Fmoc-D-Bpg-OH into therapeutic pipelines.

Structural & Stereochemical Profiling

The Causality of the D-Stereocenter

The alpha-carbon stereochemistry dictates the spatial trajectory of the amino acid side chain. Natural L-amino acids project their side chains in a specific vector that endogenous proteases recognize to cleave the peptide bond. By utilizing the D-enantiomer (R-configuration), two critical pharmacological advantages are achieved:

-

Proteolytic Evasion: The localized stereochemical inversion creates a steric mismatch within the active sites of endogenous proteases (e.g., trypsin, pepsin), drastically increasing the plasma half-life of the peptide.

-

Vectorial Trajectory for Cyclization: In secondary structures such as β -hairpins or α -helices, an L-amino acid might point its side chain outward into the solvent. Substituting it with a D-amino acid flips the side chain 180 degrees, directing the alkyne moiety inward across the structural gap. This is strictly required to bridge antiparallel strands without distorting the native hydrogen-bonding network [1].

The Bishomopropargyl Side Chain

The bishomopropargyl side chain (-CH₂-CH₂-CH₂-C≡CH) contains three methylene units spacing the alpha-carbon from the terminal alkyne. This extended tether is not arbitrary. When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole bridge, the tether length must precisely match the distance between the i and i+x residues. While propargylglycine (Pra) is often too short and induces severe ring strain, Bpg provides the necessary flexibility to span larger intramolecular distances, such as those required in complex VEGF/VEGFR targeting peptides [3] or Frizzled7 (FZD7) receptor inhibitors [5].

Caption: Mechanistic pathways showing how D-stereochemistry and alkyne functionality enhance peptide efficacy.

Mechanistic Applications in Peptide Engineering

Triazole-Bridged Macrocyclization (Click Chemistry)

The primary application of Fmoc-D-Bpg-OH is the formation of conformationally constrained macrocycles via CuAAC. By pairing D-Bpg with an azide-bearing amino acid (e.g., L- γ -azidohomoalanine), researchers can create a stable 1,4-disubstituted 1,2,3-triazole linkage. This triazole acts as a bioisostere for a peptide bond, offering superior metabolic stability while locking the peptide into its bioactive conformation [1].

Dendrimeric Conjugation and Cross-Coupling

Beyond intramolecular cyclization, the terminal alkyne of Bpg is utilized for intermolecular conjugation. For instance, in the development of glycodendropeptides for dendritic cell maturation, Bpg serves as the anchoring point to attach multiple carbohydrate epitopes via click chemistry, creating a multivalent immunogenic platform [2]. Additionally, the alkyne can undergo Palladium-catalyzed Sonogashira cross-coupling to synthesize complex 5-substituted proline derivatives and other homologous cyclic imines [4].

Quantitative Data: Alkyne Amino Acid Selection

Selecting the correct alkyne-bearing amino acid is a function of the required angstrom distance between cross-linking nodes. The table below summarizes the structural impact of varying the methylene spacer.

| Amino Acid | Abbreviation | Side Chain Structure | Methylene Units ( n ) | Primary Application & Structural Impact |

| Propargylglycine | Pra | -CH₂-C≡CH | 1 | Short-range triazole bridges; induces high rigidity; often causes backbone distortion if the gap is >5 Å. |

| Homopropargylglycine | Hpg | -CH₂-CH₂-C≡CH | 2 | Medium-range cross-linking; standard for i,i+4 α -helix stapling. |

| Bishomopropargylglycine | Bpg | -CH₂-CH₂-CH₂-C≡CH | 3 | Long-range stapling; flexible conjugation; ideal for inter-strand β -hairpin bridging and dendrimer anchoring [1][2]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a binary validation check to prevent the propagation of errors during synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-D-Bpg-OH

Due to the steric bulk and unnatural configuration of D-Bpg, standard coupling reagents (like HBTU) may yield incomplete reactions. HATU is recommended for its superior reactivity.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

-

Coupling: Dissolve 3.0 equivalents of Fmoc-D-Bpg-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin.

-

Agitation: Shake at room temperature for 2 hours.

-

Validation (The Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin).

-

Causality Check: A yellow/colorless result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling. If blue, perform a second coupling cycle before proceeding.

-

Protocol 2: On-Resin CuAAC Macrocyclization and TCEP Validation

Performing click chemistry on-resin prevents intermolecular oligomerization (due to the pseudo-dilution effect of the solid support).

Step-by-Step Methodology:

-

Preparation: Ensure the peptide sequence contains both the D-Bpg residue and an azide-bearing residue, and that the N-terminal Fmoc group is removed (or orthogonally protected if required).

-

Catalyst Complexation: In a degassed solution of DMF/H₂O (4:1), dissolve CuI (1.5 eq) and L-ascorbic acid (5.0 eq). The ascorbate maintains copper in the catalytic Cu(I) state.

-

Cyclization: Add the catalyst solution to the resin and agitate under an inert argon atmosphere for 12–16 hours at room temperature.

-

Cleavage: Wash the resin with DMF, DCM, and methanol. Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.

-

Self-Validating LC-MS Analysis (TCEP Assay):

-

The Logic: Linear peptides and cyclized peptides have the exact same molecular mass. To differentiate them, treat an aliquot of the crude mixture with Tris(2-carboxyethyl)phosphine (TCEP).

-

Validation: TCEP selectively reduces unreacted azides to amines, resulting in a mass loss of 26 Da. However, a fully formed 1,2,3-triazole bridge is completely stable to TCEP. If the LC-MS shows no mass shift after TCEP treatment, the cyclization is definitively confirmed [1].

-

Caption: Workflow for incorporating Fmoc-D-Bpg-OH into peptides and subsequent CuAAC macrocyclization.

References

- 1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions AIR Unimi (Archivio Istituzionale della Ricerca)

- Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy MedChemComm (RSC Publishing)

- Structure-Based Design of Peptides Targeting VEGF/VEGFRs PMC - N

- Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step The Journal of Organic Chemistry (ACS Public

- Selective peptide inhibitors of frizzled (WO2018049275A1)

Engineering Peptide Therapeutics: The Strategic Use of Bishomopropargylglycine (BHPG) for Extended Alkyne Handles

Executive Summary

The advent of bioorthogonal chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized peptide engineering. However, the efficiency of these "click" reactions is frequently compromised by steric hindrance when standard alkyne handles, such as propargylglycine (Pra), are employed in sterically demanding environments. Bishomopropargylglycine (BHPG or Bpg) —an unnatural amino acid featuring an extended aliphatic side chain—emerges as a critical structural solution.

By projecting the reactive terminal alkyne away from the dense peptide backbone, BHPG facilitates high-yielding conjugations with bulky cargoes (e.g., oligonucleotides, fluorophores, and polymers) and enables the precise tuning of intramolecular triazole bridges for secondary structure stabilization[1]. This whitepaper provides an in-depth mechanistic analysis, structural profiling, and validated protocols for integrating BHPG into advanced peptide drug development workflows.

The Mechanistic Need for Extended Alkyne Handles

In standard Solid-Phase Peptide Synthesis (SPPS), incorporating an alkyne handle is the first step toward creating versatile peptide conjugates. Historically, propargylglycine (Pra) has been the default choice. However, Pra possesses only a single methylene group separating the alpha-carbon from the alkyne moiety. When a peptide folds, or when the target azide is attached to a bulky macromolecule (such as a Peptide Nucleic Acid (PNA) or a dendrimer), the proximity of the alkyne to the peptide backbone creates a severe steric clash. This results in sluggish reaction kinetics, incomplete conversions, and low isolated yields[1].

Bishomopropargylglycine (2-aminohept-6-ynoic acid) solves this by introducing a three-carbon (propyl) spacer.

Causality in Experimental Design:

-

Steric Relief: The extended spacer acts as a flexible tether, projecting the alkyne functional group into the solvent interface, drastically reducing the activation energy required for the bulky azide to approach the Cu(I)-alkyne complex[2].

-

Conformational Flexibility: For intramolecular cyclizations (e.g., stapled peptides or stabilized β -hairpins), the length of the cross-link must perfectly match the distance between the target residues. BHPG provides the necessary slack to form a 1,4-disubstituted 1,2,3-triazole bridge without distorting the native hydrogen-bonding network of the peptide[3].

Figure 1: Impact of aliphatic chain length on steric hindrance and CuAAC efficiency.

Structural and Chemical Profiling

Understanding the physical dimensions of the alkyne handle is paramount for rational drug design. The choice between Pra, Hpg, and BHPG dictates not only the success of the click reaction but also the pharmacokinetic stability and binding affinity of the resulting conjugate[4].

Table 1: Comparative Analysis of Alkyne-Bearing Amino Acids

| Amino Acid | Abbreviation | Side Chain Structure | Methylene Units ( n ) | Steric Hindrance | Primary Application |

| Propargylglycine | Pra | -CH 2 -C ≡ CH | 1 | High | Small molecule click, unconstrained linear peptides |

| Homopropargylglycine | Hpg | -(CH 2 ) 2 -C ≡ CH | 2 | Moderate | Standard CuAAC, moderate constraints |

| Bishomopropargylglycine | Bpg / BHPG | -(CH 2 ) 3 -C ≡ CH | 3 | Low | Bulky cargo conjugation (PNA, fluorophores), flexible triazole bridges[1] |

Data synthesized from commercial specifications and structural studies[1][5].

Architectural Control: Triazole Bridging and Conformational Constraints

Beyond intermolecular conjugation, BHPG is a highly effective tool for intramolecular cyclization. Peptides are naturally flexible and susceptible to proteolytic degradation. Constraining a peptide into its bioactive conformation (e.g., an α -helix or β -hairpin) enhances target affinity and metabolic stability[4].

In the design of β -hairpin mimetics, researchers utilize BHPG paired with an azide-bearing amino acid (such as L- δ -azidoornithine) to form a triazole bridge[3].

Expert Insight: When placing a triazole bridge in a hydrogen-bonded (HB) position between two antiparallel strands, the constraint is exceptionally rigid. If a short handle like Pra is used, the resulting bridge is too tight, causing the β -sheet to twist and lose its native geometry. The extended chain of BHPG accommodates the spatial gap between the strands, stabilizing the β -hairpin without inducing structural strain[3][6].

Validated Experimental Protocols

The following protocols represent a self-validating system for the incorporation of Fmoc-BHPG-OH and subsequent bioorthogonal conjugation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-BHPG-OH

BHPG is commercially available as Fmoc-BHPG-OH[5]. Its unbranched aliphatic side chain generally couples with high efficiency, though care must be taken when coupling to sterically hindered adjacent residues.

-

Resin Preparation: Swell Rink Amide resin (or equivalent) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

-

Amino Acid Activation: Dissolve Fmoc-BHPG-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8.0 equivalents).

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

-

Causality Check: If BHPG is being coupled onto a β -branched amino acid (e.g., Val, Ile), perform a double coupling to ensure >99% conversion, preventing deletion sequences.

-

-

Cleavage: Following sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIS/H 2 O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: CuAAC Conjugation (Intermolecular)

This protocol is optimized for conjugating a BHPG-containing peptide to a bulky azide (e.g., an azide-functionalized oligonucleotide or PEG chain)[1].

-

Solvent System: Dissolve the BHPG-peptide and the Azide-cargo (1:1.2 molar ratio) in a degassed mixture of t BuOH/H 2 O (1:1) or DMSO/H 2 O (depending on peptide solubility).

-

Catalyst Preparation: In a separate vial, pre-mix CuSO 4⋅5 H 2 O (0.5 equivalents) and THPTA ligand (2.5 equivalents) in H 2 O. Why pre-mix? The ligand must complex with the copper before it is reduced, preventing the formation of inactive, insoluble Cu(0) or reactive oxygen species that can oxidize sensitive amino acids (Met, Cys).

-

Reaction Initiation: Add the Cu-THPTA complex to the peptide mixture. Immediately add freshly prepared Sodium Ascorbate (5.0 equivalents) to reduce Cu(II) to the active Cu(I) species.

-

Incubation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

-

Purification: Quench with EDTA to chelate copper, then purify the conjugate via RP-HPLC.

Figure 2: Standardized workflow for BHPG incorporation and subsequent bioorthogonal conjugation.

Expert Perspectives & Troubleshooting

As a Senior Application Scientist, I frequently observe two main failure points when researchers utilize alkyne-bearing peptides: intermolecular oligomerization during cyclization and copper-induced degradation .

1. Managing Pseudo-Dilution in Cyclization: When utilizing BHPG for intramolecular triazole bridge formation, the reaction must be driven toward cyclization rather than intermolecular polymerization. This requires high-dilution conditions (typically <1 mM peptide concentration). If scaling up is necessary, utilize syringe pumps to slowly add the linear peptide into the active copper catalyst solution, maintaining a low steady-state concentration of the uncyclized precursor.

2. Protecting Sensitive Residues: The extended aliphatic chain of BHPG is highly stable, but the CuAAC reaction conditions are not entirely benign. If the peptide sequence contains Methionine (Met) or free Cysteine (Cys), the Cu(I)/O 2 system can cause rapid oxidation.

-

Solution: Always thoroughly degas solvents by sparging with Argon or Nitrogen prior to the addition of Sodium Ascorbate. Additionally, utilizing a highly water-soluble ligand like THPTA (over TBTA) ensures the copper remains tightly coordinated, minimizing off-target redox cycling.

By transitioning from standard propargylglycine to the extended architecture of bishomopropargylglycine, development teams can bypass steric bottlenecks, ensuring robust, scalable, and high-fidelity peptide conjugations.

References

- Conformational constrained β-hairpin peptides: Analysis of Hydrogen-Bonded Positions. ResearchGate / AIR Unimi.

- Structure-Based Design of Peptides Targeting VEGF/VEGFRs. National Institutes of Health (NIH) / PMC.

- Fmoc-bishomopropargylglycine Novabiochem® Product Specifications. Sigma-Aldrich.

- Triazole-linked Glycosyl Amino Acids and Peptides. Radboud Repository.

- Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41659C [pubs.rsc.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Design of Peptides Targeting VEGF/VEGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-bishomopropargylglycine Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 6. air.unimi.it [air.unimi.it]

Engineering Conformational Rigidity: The Role of Fmoc-D-Bishomopropargylglycine in Triazole-Stapled Peptides

Executive Summary

The development of peptide therapeutics is historically hindered by two critical limitations: rapid proteolytic degradation and poor intracellular membrane permeability. Peptide stapling—the introduction of a synthetic covalent macrocycle across a secondary structure—has revolutionized this space by locking peptides into their bioactive α-helical conformations. While Ring-Closing Metathesis (RCM) has been the traditional standard, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry is rapidly gaining preference due to its bio-orthogonality and the favorable dipole interactions of the resulting triazole ring.

At the core of this synthetic evolution is Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) , an unnatural amino acid that provides the precise stereochemical and spatial vectors required to bridge helical turns without distorting the peptide backbone[1]. This whitepaper provides an in-depth technical guide on the mechanistic rationale, self-validating experimental protocols, and therapeutic applications of D-Bpg in stapled peptide research.

Mechanistic Rationale: The Causality of Stereochemistry and Spacing

The success of a stapled peptide relies entirely on the geometric compatibility between the covalent bridge and the target secondary structure. The selection of Fmoc-D-Bpg-OH over its L-enantiomer or shorter alkyne derivatives is driven by strict structural causality.

Stereochemical Vectoring

When designing an i, i+4 staple (spanning exactly one turn of an α-helix, approximately 5.4 Å), the side chains of the participating amino acids must project outward and toward each other. If two L-amino acids are used, the resulting 1,4-disubstituted triazole ring often introduces steric strain, forcing the backbone to bulge and disrupting the hydrogen-bonding network of the helix.

By employing a heterochiral strategy —pairing a D-amino acid (e.g., D-Bpg) at position i with an L-amino acid (e.g., L-azido-ornithine, OrnN3) at position i+4—the spatial trajectory of the alkyne is altered[2]. The D-stereocenter angles the extended bishomopropargyl side chain perfectly to meet the azide, allowing the triazole ring to form a relaxed, strain-free bridge that acts as a true conformational lock.

Chain Length Optimization

The "bishomo" designation indicates the presence of two additional methylene groups compared to standard propargylglycine. This extended aliphatic spacer provides the necessary flexibility and reach to span the helical pitch before terminating in the rigid alkyne required for the CuAAC reaction.

Figure 1: Logical pathway of CuAAC-mediated peptide stapling and conformational locking.

Quantitative Data & Comparative Analysis

To understand the utility of Fmoc-D-Bpg-OH, it is essential to review its physicochemical profile and how triazole stapling compares to traditional methods.

Table 1: Physicochemical Profile of Fmoc-D-Bpg-OH [1]

| Property | Specification / Value |

| Chemical Name | Fmoc-D-bishomopropargylglycine |

| CAS Number | 1198791-55-7 |

| Molecular Formula | C22H21NO4 |

| Molecular Weight | 363.41 g/mol |

| Side Chain | Terminal Alkyne (Hept-6-ynoic acid derivative) |

| Stereochemistry | D-configuration (R-enantiomer) |

Table 2: Comparative Analysis of Stapling Modalities

| Parameter | Ring-Closing Metathesis (RCM) | CuAAC (Triazole Stapling) |

| Linkage Type | All-hydrocarbon (Olefin) | 1,4-Disubstituted Triazole |

| Catalyst | Ruthenium (e.g., Grubbs I/II) | Copper(I) (e.g., CuSO4 + Ascorbate) |

| Bio-orthogonality | Moderate (sensitive to thiols/amines) | High (highly specific azide-alkyne reaction) |

| Dipole Moment | Non-polar | Polar (can participate in target hydrogen bonding) |

| Mass Shift (Validation) | Loss of Ethylene (-28 Da) | Isobaric (ΔM = 0 Da) |

Self-Validating Experimental Protocol: On-Resin Triazole Stapling

A critical challenge in CuAAC stapling is validation. Because the intramolecular cycloaddition of an azide and an alkyne is an isomerization event in terms of molecular formula, the linear precursor and the stapled product are isobaric (they have the exact same mass). Therefore, standard Mass Spectrometry (MS) is insufficient to prove cyclization.

The following protocol is designed as a self-validating system , embedding orthogonal analytical techniques to guarantee structural integrity.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Synthesize the peptide backbone on a Rink Amide resin using standard Fmoc/tBu chemistry.

-

Incorporate Fmoc-D-Bpg-OH at position i and an azide-bearing amino acid (e.g., Fmoc-L-azido-ornithine) at position i+4[2].

-

Causality Check: Ensure the N-terminus is either acetylated or Boc-protected prior to cyclization to prevent the terminal amine from coordinating with the copper catalyst.

Step 2: On-Resin CuAAC Cyclization

-

Swell the resin in degassed Dimethylformamide (DMF). Degassing is critical to prevent the oxidation of Cu(I) to Cu(II), which would halt the reaction and promote unwanted Glaser homocoupling of the alkynes.

-

Prepare a catalyst cocktail: CuI (2.0 eq) and L-ascorbic acid (5.0 eq) in a 4:1 mixture of DMF/piperidine.

-

Add the cocktail to the resin and agitate at room temperature for 12–16 hours under an inert argon atmosphere.

-

Wash the resin extensively with DMF, followed by a 0.5% sodium diethyldithiocarbamate solution in DMF to chelate and remove residual copper species.

Step 3: Cleavage and Global Deprotection

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitate the crude stapled peptide in cold diethyl ether, centrifuge, and lyophilize.

Step 4: Orthogonal Validation (The Self-Validating Step)

Because MS will show the same mass for both failed (linear) and successful (stapled) reactions, you must perform:

-

RP-HPLC Retention Time Shift: Inject the crude product. A successfully stapled peptide will typically exhibit a sharper peak and a shifted retention time (often later, due to a more compact, hydrophobic helical surface) compared to a synthesized linear control.

-

Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in a structure-promoting solvent (e.g., 30% TFE in water). A successful i, i+4 staple will force the peptide into an α-helix, yielding a CD spectra with characteristic dual minima at 208 nm and 222 nm . If the spectra shows a single minimum near 200 nm (random coil), the stapling failed to lock the conformation.

Figure 2: Step-by-step experimental workflow for on-resin triazole stapling.

Therapeutic Applications in Drug Development

The integration of D-Bpg into peptide libraries has yielded significant breakthroughs in targeting "undruggable" protein-protein interactions (PPIs).

VEGF/VEGFR Targeting

Vascular Endothelial Growth Factor (VEGF) and its receptors are primary drivers of angiogenesis in oncology. Researchers have successfully utilized structure-based design to create peptide mimetics of the VEGF-A α1 N-terminal helix. By incorporating D-Bpg and L-azido-d-ornithine (OrnN3) linked through a 1,4-triazole ring, scientists have engineered highly stable antagonists that inhibit receptor signaling and tumor growth in melanoma models[2].

Frizzled7 (FZD7) Inhibitors

The Wnt/β-catenin signaling pathway is heavily implicated in carcinogenesis. Targeting the cysteine-rich domain (CRD) of the Frizzled7 receptor has been achieved using stapled non-naturally occurring peptides. Patent literature highlights the use of bishomopropargylglycine paired with azido-homoalanine to create dimerized, cyclic peptide inhibitors that effectively block Wnt signaling[3].

Cell-Penetrating Peptides (CPPs)

CPPs are utilized to deliver macromolecular cargo across lipid bilayers. However, linear CPPs are highly susceptible to serum proteases. By introducing a D-Bpg/Azide staple, researchers lock the CPP into an amphipathic α-helix[4]. This rigid conformation not only shields the amide backbone from proteolytic cleavage but also pre-organizes the hydrophobic and cationic faces of the peptide, drastically lowering the thermodynamic barrier for cellular membrane insertion.

References

-

Structure-Based Design of Peptides Targeting VEGF/VEGFRs Source: National Institutes of Health (NIH) - PMC URL:[Link]

- Selective peptide inhibitors of frizzled (WO2018049275A1)

-

Selection of cell-penetrating peptides (Table 1) Source: LifeTein URL:[Link]

-

1198791-55-7 | Fmoc-D-Bishomopropargylglycine Specifications Source: Capot Chemical URL:[Link]

Sources

Engineering Precision Biotherapeutics: The Strategic Advantages of Terminal Alkyne Unnatural Amino Acids

Introduction: The Paradigm Shift in Protein Engineering

As biotherapeutics evolve from simple recombinant proteins to complex, multi-functional conjugates, the demand for absolute molecular precision has never been higher. Traditional bioconjugation strategies—relying on the stochastic modification of native lysine or cysteine residues—often yield heterogeneous mixtures with suboptimal pharmacokinetics and unpredictable efficacy[1]. The incorporation of Unnatural Amino Acids (UAAs) via genetic code expansion has fundamentally solved this heterogeneity by introducing unique chemical handles at predefined sites.

However, not all UAAs are created equal. In my experience optimizing bioconjugation pipelines for drug development, UAAs bearing terminal alkynes, such as p-propargyloxyphenylalanine (pPa) and propargylglycine (Pra), offer distinct, field-proven advantages over their azide or alkene counterparts. This guide explores the mechanistic superiority, incorporation strategies, and self-validating protocols for leveraging terminal alkyne UAAs in advanced biotherapeutics.

Mechanistic Superiority of Terminal Alkynes

The selection of a bioorthogonal handle is a delicate balance between reactivity, stability, and steric footprint. Terminal alkynes excel across all three dimensions:

-

Unparalleled Chemical Stability: While azide-bearing UAAs (like p-azido-L-phenylalanine, pAz) are widely used, they suffer from inherent liabilities. Azides are susceptible to reduction by intracellular thiols (e.g., glutathione) and can degrade upon exposure to UV light, forming reactive nitrenes that cause off-target crosslinking ()[2]. Terminal alkynes, conversely, are entirely bio-inert under physiological conditions and remain completely stable during protein expression, purification, and long-term storage.

-

Minimal Steric Perturbation: The terminal alkyne is linear and sterically undemanding. This minimal footprint ensures that the UAA does not disrupt the native folding of the protein or interfere with target binding affinities—a critical factor when engineering monoclonal antibodies where domain integrity is paramount.

-

Highly Efficient Click Chemistry: Terminal alkynes are the ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The formation of the copper-acetylide intermediate drives the reaction to completion with exceptional kinetics, yielding a highly stable 1,4-disubstituted 1,2,3-triazole linkage ()[3].

Mechanistic pathway of CuAAC forming a stable triazole linkage.

Site-Specific Incorporation Strategies

Incorporating terminal alkynes requires circumventing the natural translational machinery. We utilize orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to suppress the amber stop codon (TAG) ()[4].

However, hydrophobic UAAs like pPa often exhibit poor cellular uptake in E. coli or mammalian systems. To bypass this cellular barrier, Cell-Free Protein Synthesis (CFPS) systems have been deployed. By directly supplying the UAA to the open translation machinery, CFPS has yielded up to 27-fold increases in incorporation efficiency compared to traditional in vivo methods, making scalable production of alkyne-tagged proteins a reality ()[2].

Quantitative Data: Alkyne vs. Azide UAAs

The following table summarizes the quantitative and qualitative advantages of terminal alkyne UAAs over traditional azide-based alternatives based on empirical biomanufacturing data:

| Property | Terminal Alkyne UAAs (e.g., pPa, Pra) | Azide UAAs (e.g., pAz) |

| Chemical Stability | Excellent (Inert to biological nucleophiles) | Moderate (Susceptible to thiol reduction) |

| Photostability | High (Unaffected by ambient/UV light) | Low (Degrades to reactive nitrenes under UV) |

| Steric Hindrance | Minimal (Linear, two-carbon footprint) | Moderate (Slightly bulkier transition states) |

| CFPS Incorporation Yield | Up to 27x higher than previously reported in vivo yields | Limited by premature degradation/reduction |

| Conjugation Specificity | Absolute (Requires Cu(I) activation) | High, but prone to background reduction |

Step-by-Step Methodology: Self-Validating CuAAC Bioconjugation

Providing a protocol is not enough; understanding the causality of each step ensures reproducibility and prevents catastrophic protein precipitation. This protocol is designed as a self-validating system for conjugating an azide-payload to a pPa-tagged protein.

Objective: Conjugate an azide-functionalized cytotoxin to a purified pPa-tagged monoclonal antibody.

-

Buffer Degassing (Critical Step):

-

Action: Sparge the reaction buffer (50 mM Potassium Phosphate, pH 8.0) with Argon for 30 minutes.

-

Causality: Cu(I) is the active catalytic species but is rapidly oxidized to inactive Cu(II) by dissolved oxygen. Furthermore, oxygen radicals generated during this process can cleave the protein backbone.

-

-

Catalyst Complex Pre-formation:

-

Action: Mix CuSO₄ (final 1 mM) with the water-soluble ligand THPTA (final 5 mM) in a 1:5 molar ratio. Incubate for 10 minutes.

-

Causality: Free copper is toxic to proteins and promotes aggregation. THPTA coordinates the Cu(I) ion, stabilizing its oxidation state, accelerating the cycloaddition, and shielding the protein from reactive oxygen species (ROS).

-

-

Reactant Assembly:

-

Action: Combine the pPa-tagged protein (e.g., 50 µM) with a 3- to 5-fold molar excess of the azide-payload. Add the pre-formed Cu/THPTA complex.

-

Causality: A slight excess of the payload drives pseudo-first-order kinetics, ensuring complete conversion of the protein without requiring difficult downstream separation of unreacted protein.

-

-

In Situ Reduction:

-

Action: Add freshly prepared Sodium Ascorbate (final 5 mM) to initiate the reaction.

-

Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. It must be added last and prepared fresh; oxidized ascorbate produces hydrogen peroxide, which will degrade the protein.

-

-

Incubation and Quenching:

-

Action: Incubate at room temperature for 1-2 hours under Argon. Quench by adding EDTA (final 10 mM).

-

Causality: EDTA strips the copper from the THPTA ligand and the protein, immediately halting the reaction and preventing copper-induced precipitation during downstream SEC purification.

-

-

Analytical Validation (Self-Validation Check):

-

Action: Analyze the quenched reaction mixture via intact mass spectrometry (LC-MS).

-

Causality: The mass shift corresponding exactly to the payload mass confirms successful conjugation. The absence of +16 Da shifts validates that the degassing and THPTA shielding successfully prevented copper-mediated protein oxidation.

-

Application Focus: Next-Generation Antibody-Drug Conjugates (ADCs)

The most profound impact of terminal alkyne UAAs is in the development of Antibody-Drug Conjugates (ADCs). Early-generation ADCs utilized non-specific lysine or cysteine conjugation, resulting in a Drug-to-Antibody Ratio (DAR) ranging from 0 to 8. This heterogeneity leads to rapid clearance of highly conjugated species and poor efficacy of unconjugated antibodies ()[5].

By genetically encoding a terminal alkyne UAA at a specific, solvent-exposed site (e.g., the heavy chain CH2 domain), we can achieve a perfectly homogeneous ADC with a precise DAR of 2.0. The triazole linkage formed via CuAAC is exceptionally stable in systemic circulation, preventing premature payload release and off-target toxicity ()[1].

Workflow of site-specific UAA incorporation and CuAAC bioconjugation for ADCs.

Conclusion

The transition from stochastic modification to deterministic protein engineering is no longer a theoretical goal; it is a practical requirement for modern drug development. Terminal alkyne unnatural amino acids provide the optimal balance of biological inertness, structural minimalization, and extreme chemical reactivity. By mastering the causality behind their incorporation and conjugation, researchers can engineer biotherapeutics with unprecedented precision and clinical potential.

References

-

Title: Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein−Protein Click Conjugation Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

-

Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: Molecules (PMC) URL: [Link]

-

Title: The Chemistry Behind ADCs Source: Pharmaceuticals (PMC) URL: [Link]

-

Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria Source: Biochemistry (ACS Publications) URL: [Link]

Sources

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

Precision Bioconjugation via Fmoc-D-Bishomopropargylglycine: Mechanistic Insights and Protocols for Advanced Peptide Engineering

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed peptide engineering, enabling the synthesis of complex macromolecules with unprecedented precision. Among the arsenal of unnatural amino acids, Fmoc-D-bishomopropargylglycine (Fmoc-D-Bhp-OH) has emerged as a critical building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This in-depth technical guide explores the chemical rationale, mechanistic framework, and practical applications of Fmoc-D-Bhp-OH in modern bioconjugation, focusing on its role in conformational constraining and targeted delivery systems.

Chemical Anatomy & Rationale

Fmoc-D-Bhp-OH is an Fmoc-protected, D-enantiomeric unnatural amino acid featuring an alkyne-terminated side chain (hept-6-ynoic acid derivative). The selection of this specific molecule over shorter homologues is driven by two primary causal factors:

-

Proteolytic Resistance (The D-Enantiomer Advantage): Endogenous proteases are stereoselective for L-amino acids. Incorporating the D-enantiomer of bishomopropargylglycine at conjugation sites shields the resulting triazole linkage and adjacent peptide bonds from enzymatic degradation, significantly extending the in vivo half-life of the bioconjugate.

-

Steric Flexibility & Distance Matching: The "bishomo" designation indicates the presence of four methylene groups between the alpha-carbon and the alkyne moiety. This extended spacer is critical. Shorter analogues like propargylglycine (Pra) or homopropargylglycine (Hpg) often suffer from steric hindrance during the CuAAC reaction when embedded within bulky peptide sequences. Furthermore, in the design of conformationally constrained β -hairpins, the extended length of the Bhp side chain perfectly bridges the hydrogen-bonded positions across antiparallel strands without distorting the peptide backbone [1].

Mechanistic Framework of CuAAC with D-Bhp

The CuAAC reaction, a premier example of "click chemistry," relies on the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. When utilizing D-Bhp, the reaction must be carefully tuned to ensure quantitative conversion while preserving the integrity of the peptide.

-

Catalytic Generation: Cu(I) is thermodynamically unstable in aqueous aerobic environments. Thus, it is generated in situ by reducing Cu(II) salts (e.g., CuSO4 ) with sodium ascorbate.

-

Ligand Stabilization: To prevent Cu(I) from disproportionating or mediating the generation of reactive oxygen species (ROS) that oxidize methionine or cysteine residues, a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. The ligand encapsulates the Cu(I) center, accelerating the cycloaddition rate while shielding the peptide from oxidative damage.

-

Byproduct Scavenging: The oxidation of ascorbate generates dehydroascorbate, which can degrade into reactive dicarbonyls that cross-link arginine residues. Aminoguanidine is added to the reaction as a sacrificial scavenger to intercept these dicarbonyls, rendering the protocol self-validating and ensuring high purity of the final conjugate.

Workflow for SPPS and CuAAC bioconjugation using Fmoc-D-Bhp-OH.

Applications in Advanced Bioconjugation

Conformational Constraining ( β -Hairpins and Stapled Peptides)

The 1,2,3-triazole ring is an excellent bioisostere for a trans-amide bond. By pairing D-Bhp with an appropriate azide-bearing amino acid (e.g., L- γ -azidohomoalanine), researchers can "staple" peptides to enforce secondary structures. Celentano et al. demonstrated that inserting a triazole bridge in hydrogen-bonded positions between two antiparallel strands utilizing bishomopropargylglycine induces maximal conformational stabilization of β -hairpin peptides, which is crucial for modulating protein-protein interactions [1].

Targeted Delivery: Glycodendropeptides and CPPs

D-Bhp is extensively used to conjugate targeting moieties to therapeutic cargoes. For instance, in the development of influenza A virus immunotherapies, bishomopropargylglycine serves as the critical anchor point to attach mannose glycodendrons to viral peptide epitopes. These "glycodendropeptides" bind to DC-SIGN receptors on dendritic cells, facilitating rapid internalization, lysosomal routing, and robust CD8+ T-cell proliferation [2]. Similarly, D-Bhp has been utilized in the parallel synthesis of cell-penetrating peptide (CPP) libraries conjugated to peptide nucleic acid (PNA) cargoes for splicing redirection [3].

Mechanism of dendritic cell activation by D-Bhp linked glycodendropeptides.

Quantitative Data Summaries

Table 1: Comparison of Alkyne-Bearing Unnatural Amino Acids

| Amino Acid | Side Chain Methylene Count | Steric Flexibility | Optimal Application Profile |

| Propargylglycine (Pra) | 1 | Low | Surface-exposed bioconjugation; short-range crosslinking. |

| Homopropargylglycine (Hpg) | 2 | Moderate | Standard CuAAC; replacing methionine in bioorthogonal labeling. |

| Bishomopropargylglycine (Bhp) | 4 | High | β -hairpin stabilization; bulky dendrimer conjugation; sterically hindered sites. |

Table 2: Optimized CuAAC Reaction Components for D-Bhp Conjugation

| Component | Optimal Conc. | Mechanistic Rationale |

| CuSO4⋅5H2O | 1 mM | Provides the Cu(II) source to be reduced to the catalytically active Cu(I). |

| THPTA Ligand | 5 mM | Stabilizes Cu(I), accelerates reaction, and prevents ROS-mediated peptide oxidation. |

| Sodium Ascorbate | 10 mM | Reduces Cu(II) to Cu(I). Excess ensures catalyst remains active in aerobic conditions. |

| Aminoguanidine | 10 mM | Scavenges reactive dicarbonyl byproducts of ascorbate oxidation, protecting Arginine. |

Step-by-Step Experimental Protocols

Protocol A: Solid-Phase Incorporation of Fmoc-D-Bhp-OH

This protocol ensures high-efficiency coupling of the sterically demanding D-Bhp residue during standard Fmoc-SPPS.

-

Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Amino Acid Activation: Dissolve Fmoc-D-Bhp-OH (0.4 mmol, 4 eq) and HCTU (0.39 mmol, 3.9 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Causality: HCTU is preferred over standard HBTU for unnatural amino acids as it provides superior activation kinetics for sterically hindered side chains.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

-

Verification: Perform a Kaiser test. If positive, repeat the coupling step. If negative, proceed with standard peptide elongation.

-

Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Solution-Phase CuAAC Bioconjugation

A self-validating system designed to prevent oxidative damage and side-reactions during click chemistry.

-

Reagent Preparation (Degassed): Prepare all stock solutions in thoroughly degassed HPLC-grade water to minimize ambient oxygen, which depletes the Cu(I) catalyst.

-

Peptide Solubilization: Dissolve the D-Bhp-containing peptide (1 eq, final concentration 1 mM) and the azide-functionalized partner (1.2 eq) in a 1:1 mixture of Water:tert-Butanol. Causality: tert-Butanol acts as a radical scavenger and improves the solubility of complex organic azides.

-

Catalyst Complex Formation: In a separate vial, pre-mix CuSO4 (1 mM final) and THPTA ligand (5 mM final). Incubate for 5 minutes. Causality: Pre-complexing ensures no free copper is available to generate ROS upon the addition of the reducing agent.

-

Reaction Initiation: Add Aminoguanidine (10 mM final) to the peptide mixture, followed by the Cu-THPTA complex. Finally, initiate the reaction by adding Sodium Ascorbate (10 mM final).

-

Incubation & Quenching: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Once complete, quench the reaction by adding EDTA (10 mM) to chelate the copper, preventing post-purification aggregation.

-

Purification: Purify the resulting bioconjugate via preparative RP-HPLC.

References

-

Title: 1,2,3-Triazole Bridge as Conformational Constrain in β -Hairpin Peptides: Analysis of Hydrogen-Bonded Positions Source: Chemistry–A European Journal (2016) URL: [Link]

-

Title: Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy Source: MedChemComm (2015) URL: [Link]

-

Title: Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo Source: Organic & Biomolecular Chemistry (2013) URL: [Link]

Methodological & Application

Application Note: Standard Fmoc SPPS Protocol for Fmoc-D-Bishomopropargylglycine

Target Audience: Researchers, peptide chemists, and drug development professionals Content Focus: Mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and post-synthetic bioconjugation strategies.

Introduction & Strategic Rationale

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a highly specialized building block featuring a terminal alkyne on a seven-carbon aliphatic side chain (hept-6-ynoic acid derivative).

-

Bioorthogonal Versatility: The terminal alkyne is chemically inert during standard Fmoc Solid-Phase Peptide Synthesis (SPPS) but highly reactive under specific catalytic conditions. It serves as a premier bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and alkyne-alkyne Glaser couplings[1][2].

-

Proteolytic Stability: The D-stereochemistry inherently resists degradation by endogenous proteases, significantly enhancing the pharmacokinetic half-life of the resulting therapeutic peptides or stapled macrocycles.

Physicochemical Specifications

To ensure reproducibility, verify the specifications of your building block before initiating synthesis. The linear nature of the bishomopropargyl side chain minimizes steric hindrance during coupling, unlike β -branched amino acids.

| Parameter | Specification |

| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid |

| CAS Number | 1198791-55-7[3] |

| Molecular Formula | C₂₂H₂₁NO₄[4] |

| Molecular Weight | 363.41 g/mol [4] |

| Appearance | White to off-white powder |

| Solubility | Highly soluble in DMF, NMP, and DCM |

Mechanistic Insights & Protocol Design (E-E-A-T)

Fmoc SPPS relies on an orthogonal protecting group strategy where the temporary N α -amino group is cleaved by a weak base (piperidine), while the peptide remains anchored to an acid-labile resin[5][6].

Causality in Reagent Selection:

-

Coupling Chemistry: While traditional HBTU/DIPEA activation is common, we recommend DIC/Oxyma Pure . Base-mediated activation (HBTU) can occasionally promote trace epimerization. DIC/Oxyma operates under neutral-to-mildly acidic conditions, preserving the absolute D-stereochemistry of the Bpg residue[7].

-

Cleavage Scavengers: Alkynes are generally robust, but under the harsh carbocation-rich environment of global Trifluoroacetic Acid (TFA) cleavage, side reactions can occur. We strictly substitute thiol-based scavengers (like Ethanedithiol, EDT) with Triisopropylsilane (TIS) . Thiols can participate in unwanted thiol-yne click additions under certain radical or acidic conditions; TIS avoids this entirely[7].

Experimental Workflows

Workflow Visualization

The following diagram illustrates the lifecycle of Fmoc-D-Bpg-OH from solid-phase incorporation to post-synthetic bio-orthogonal conjugation.

Workflow for SPPS incorporation of Fmoc-D-Bpg-OH and subsequent CuAAC bioconjugation.

Step-by-Step SPPS Protocol

Step 1: Resin Swelling

-

Weigh the desired amount of resin (e.g., Rink Amide AM resin for a C-terminal amide) into a fritted SPPS reaction vessel[6].

-

Add 10 mL of amine-free N,N-Dimethylformamide (DMF) per gram of resin.

-

Agitate gently for 45–60 minutes at room temperature to fully solvate the polymer matrix. Drain the solvent.

Step 2: Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the resin[8].

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine and dibenzofulvene adducts[5].

Step 3: Amino Acid Activation and Coupling

-

Preparation: In a clean glass vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-D-Bpg-OH and 4.0 equivalents of Oxyma Pure in DMF (yielding a 0.2 M solution).

-

Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to form the active ester.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

-

Validation: Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test (ninhydrin test). A colorless/yellow bead indicates complete coupling; blue indicates unreacted amines requiring a double coupling.

Step 4: Cleavage and Global Deprotection

-

Once the full peptide sequence is assembled, perform a final Fmoc deprotection.

-

Wash the resin with DMF (3 × 1 min), followed by Dichloromethane (DCM) (5 × 1 min) to shrink the resin. Dry under vacuum for 10 minutes.

-